Aspulvinone H
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Overview
Description
Aspulvinone H is a naturally occurring compound primarily isolated from fungal metabolites, specifically from the rice culture of Aspergillus terreus . It belongs to the aspulvinone family, characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . This compound exhibits a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-fungal, and anti-α-glucosidase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspulvinone H can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope . The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability . The use of organolithium reagents requires low temperatures and specific techniques, making it relatively hard to operate in labs and factories .
Chemical Reactions Analysis
Types of Reactions: Aspulvinone H undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions include various aspulvinone analogues with different degrees of inhibitory activities against enzymes and pathogens .
Scientific Research Applications
Aspulvinone H has diverse scientific research applications:
Mechanism of Action
Aspulvinone H exerts its effects by inhibiting specific enzymes and pathways . For instance, it inhibits the main protease (Mpro) of SARS-CoV-2 in a competitive manner . Additionally, it suppresses glutamine metabolism, making pancreatic ductal adenocarcinoma cells sensitive to oxidative stress and inhibiting cell proliferation .
Comparison with Similar Compounds
Aspulvinone H is unique among its analogues due to its specific bioactivities and molecular targets . Similar compounds include:
Aspulvinone O: Exhibits anti-SARS-CoV-2 activity and inhibits Mpro in a competitive manner.
Aspulvinone D, M, and R: Display different degrees of inhibitory activities against SARS-CoV-2 Mpro.
Aspulvins A-H: A series of aspulvinone analogues with varying inhibitory activities.
Properties
CAS No. |
57744-69-1 |
---|---|
Molecular Formula |
C27H28O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one |
InChI |
InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/b24-14- |
InChI Key |
LFDYHAWYVIBCDT-OYKKKHCWSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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